molecular formula C7H12O B238795 5-Methyl-3-hexen-2-one CAS No. 1821-29-0

5-Methyl-3-hexen-2-one

Cat. No.: B238795
CAS No.: 1821-29-0
M. Wt: 112.17 g/mol
InChI Key: IYMKNYVCXUEFJE-SNAWJCMRSA-N
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Description

5-Methyl-3-hexen-2-one is a natural product found in Cryptomeria japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methylhex-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKNYVCXUEFJE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
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DSSTOX Substance ID

DTXSID1063726, DTXSID601310541
Record name 3-Hexen-2-one, 5-methyl-
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Record name (3E)-5-Methyl-3-hexen-2-one
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], clear colourless liquid; pungent metalic odour
Record name 5-Methyl-3-hexen-2-one
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Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.838-0.843
Record name 5-Methyl-3-hexen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1064/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

1821-29-0, 5166-53-0
Record name (3E)-5-Methyl-3-hexen-2-one
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Record name 5-Methyl-3-hexen-2-one
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Record name 3-Hexen-2-one, 5-methyl-
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Record name 5-methylhex-3-en-2-one
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Record name 5-METHYL-3-HEXEN-2-ONE
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Foundational & Exploratory

5-Methyl-3-hexen-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-3-hexen-2-one: Chemical Properties, Structure, and Reactivity

Abstract

This compound, an α,β-unsaturated ketone, is a molecule of significant interest in the fields of flavor chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, characteristic reactivity, and established analytical and synthetic protocols. By synthesizing data from spectroscopic analysis, reaction chemistry, and safety assessments, this document serves as a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction and Nomenclature

This compound (CAS No. 5166-53-0) is an organic compound classified as an enone.[1] It is found naturally in various sources, including roasted filberts, green tea, and cooked shrimp.[2] In the chemical industry, it is primarily utilized as a flavoring agent and fragrance component, valued for its sweet, berry-like notes.[1][3][4] Its utility also extends to being a versatile building block in organic synthesis.[2][5]

The compound is most commonly referred to by its IUPAC name, (E)-5-methylhex-3-en-2-one , which specifies the stereochemistry of the alkene.[6] It is also known by several synonyms, including isobutylidene acetone and filbert hexenone.[2][6]

Chemical Structure and Stereoisomerism

The structure of this compound features a ketone functional group conjugated with a carbon-carbon double bond. This α,β-unsaturated system is responsible for the molecule's characteristic chemical reactivity. The molecule consists of a six-carbon chain with a methyl group at position 5 and a ketone at position 2.

The presence of the double bond between carbons 3 and 4 allows for geometric isomerism (E/Z isomerism). The (E)-isomer, where the higher priority groups (the isopropyl group and the acetyl group) are on opposite sides of the double bond, is the more common and stable configuration.[7]

Caption: Chemical structure of (E)-5-Methyl-3-hexen-2-one.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[6]
Molecular Weight 112.17 g/mol [6]
CAS Number 5166-53-0[6]
Density 0.85 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.44[2][5]
Flash Point 48 °C (118.4 °F) - closed cup[5]
Appearance Colorless to light yellow liquid[3]

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the isopropyl group protons, and the acetyl methyl protons, with coupling constants indicative of the (E)-alkene geometry.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (~198-208 ppm), the two sp² hybridized carbons of the alkene, and the four sp³ hybridized carbons of the methyl and isopropyl groups.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the conjugated ketone (typically around 1670-1690 cm⁻¹) and a C=C stretching band (around 1620-1640 cm⁻¹).[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include the loss of an acetyl group, leading to prominent peaks at m/z 43 (acetyl cation) and m/z 97.[6][9]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety.[10] The conjugation of the double bond with the carbonyl group creates a delocalized π-system, resulting in two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).[11][12]

G cluster_0 Resonance Structures cluster_1 Electrophilic Sites A [Structure with C=C and C=O bonds] B [Structure with O⁻, C-C⁺, and C=C bonds] A->B Resonance C [Structure with O⁻, C=C, and C-C⁺ bonds] B->C D Carbonyl Carbon (C2) (Hard Electrophile) C->D Site for 1,2-Addition E β-Carbon (C4) (Soft Electrophile) C->E Site for 1,4-Addition

Caption: Resonance and electrophilic sites in an α,β-unsaturated ketone.

This dual reactivity allows for two main types of nucleophilic attack:

  • 1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the carbonyl carbon. This reaction is typically irreversible and kinetically controlled.[11]

  • 1,4-Addition (Conjugate or Michael Addition): Softer, weaker nucleophiles (e.g., amines, cyanides, enolates, organocuprates) tend to attack the electrophilic β-carbon.[10][11] This thermodynamically controlled process is one of the most important reactions for α,β-unsaturated ketones. For instance, this compound reacts with indole in the presence of a pyrrolidine catalyst to yield a 3-substituted indole adduct via conjugate addition.[2][13]

The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic addition compared to simple alkenes.[12]

Synthesis Methodologies

Several synthetic routes to this compound have been reported. A common and cost-effective laboratory-scale preparation involves the alkylation of an acetoacetic ester followed by decarboxylation.

Protocol: Synthesis via Alkylation of 2,4-pentanedione

This method is adapted from a procedure described by Organic Syntheses, chosen for its use of readily available starting materials and straightforward execution.[4]

Step 1: Alkylation

  • To a flask containing anhydrous ethanol, add anhydrous potassium carbonate, 2,4-pentanedione (acetylacetone), and methallyl chloride.

  • Heat the mixture to reflux and stir vigorously for 16-20 hours. The potassium carbonate acts as a base to deprotonate the diketone, forming a nucleophilic enolate which then attacks the methallyl chloride in an Sₙ2 reaction.

  • After the reaction period, cool the mixture to room temperature.

Step 2: Work-up and Purification

  • Filter the mixture to remove the inorganic salts (potassium chloride and unreacted carbonate).

  • Wash the collected solids with ethanol to recover any residual product.

  • Combine the filtrate and washings. Remove the ethanol via distillation under normal pressure.

  • The resulting crude product is then subjected to a final purification step, typically fractional distillation under reduced pressure, to yield pure this compound.[4]

G A Mix Reactants (2,4-pentanedione, Methallyl Chloride, K₂CO₃, Ethanol) B Reflux (16-20 hours) A->B C Cool to RT B->C D Filter Salts C->D E Distill Ethanol D->E F Fractional Distillation (Reduced Pressure) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Applications

  • Flavor and Fragrance: This is the primary commercial application. It is used as a flavoring agent in a variety of foods and is listed as Generally Recognized as Safe (GRAS) by the FDA for this purpose.[3][6][14]

  • Organic Synthesis: As a functionalized building block, it is used in the synthesis of more complex molecules. It serves as a Michael acceptor in carbon-carbon bond-forming reactions and has been used in the combinatorial synthesis of polyfunctional thiols and other specialty chemicals.[2][5][15]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is a flammable liquid and vapor (GHS02).[5] It is also classified as harmful if swallowed and toxic in contact with skin (GHS06).[5][6] It may cause irritation upon contact.[3]

  • Precautions:

    • Keep away from heat, sparks, and open flames.

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Denis, G., & Morin, C. (1987). Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. Food Additives and Contaminants, 4(2), 151-159. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from a general organic chemistry resource. (Simulated reference based on common knowledge presented in search result[12])

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4765-4775. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhex-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexen-2-one, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). filbert hexenone. Retrieved from [Link]

  • FooDB. (n.d.). This compound (FDB008161). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hexen-2-one, 5-methyl- (CAS 5166-53-0). Retrieved from [Link]

  • Li, D. P., et al. (2006). Organocatalytic C3-selective Friedel-Crafts alkylations of indoles with alpha,beta-unsaturated ketones. Chemical Communications, (7), 799-801. (Cited in Sigma-Aldrich product page[13])

  • Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

  • Google Patents. (2019). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • ResearchGate. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexen-2-one, 5-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

5-Methyl-3-hexen-2-one: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-hexen-2-one is a volatile organic compound with a characteristic fruity and cheesy aroma, contributing to the flavor and fragrance profile of various natural and processed products.[1][2] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, delving into its sources in the plant and animal kingdoms. The guide further explores the plausible biosynthetic and formation pathways, including lipid oxidation and the Maillard reaction, which are critical to understanding its presence in different matrices. A detailed experimental protocol for the extraction and identification of this compound from natural sources using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is presented, offering a practical framework for researchers. The potential ecological significance and functional roles of this compound are also discussed, providing insights for future research directions in chemical ecology and food science.

Introduction: The Chemical Identity and Sensory Profile of this compound

This compound, also known by synonyms such as filbert hexenone and isobutylidene acetone, is an α,β-unsaturated ketone with the chemical formula C₇H₁₂O.[3] Its structure, characterized by a six-carbon chain with a methyl group at the fifth position, a double bond between the third and fourth carbons, and a ketone group at the second position, gives rise to its distinct sensory properties. It is described as having a sweet, berry, and cheesy taste and a fruity odor.[1][2] This unique flavor profile makes it a significant contributor to the aroma of various foods and a valuable component in the flavor and fragrance industry.[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[3]

Natural Occurrence: A Survey of Biological Sources

The presence of this compound has been reported in a diverse range of natural and processed biological materials. The following sections detail its known sources.

In the Plant Kingdom
  • Roasted Filberts (Hazelnuts): One of the most well-documented sources of this compound is in roasted filberts (Corylus spp.).[5] The roasting process is crucial for the development of the characteristic nutty and roasted aroma of hazelnuts, and this compound is a key contributor to this complex flavor profile.

  • Green Tea (Camellia sinensis): This compound has also been identified as a volatile component of green tea.[5] The complex aroma of tea is a result of numerous volatile organic compounds, and the presence of this compound adds to its characteristic fragrance.

  • Cryptomeria japonica (Japanese Cedar): this compound has been reported in the Japanese cedar, a coniferous tree native to Japan.[3] The specific tissues of the plant containing this compound have not been extensively detailed in the available literature.

In the Animal Kingdom
  • Cooked and Roasted Shrimp: The processing of shrimp through cooking and roasting leads to the formation of a variety of flavor compounds, including this compound.[5] Its presence contributes to the desirable savory and roasted notes of cooked seafood.

Formation Pathways: The Chemistry Behind the Aroma

The presence of this compound in such varied sources points to multiple formation pathways. In processed foods like roasted filberts and cooked shrimp, it is likely a product of heat-induced chemical reactions. In plants, it may be a result of biosynthetic processes.

Lipid Oxidation

Unsaturated fatty acids, abundant in nuts and seafood, are susceptible to oxidation, especially at elevated temperatures. This process generates a cascade of secondary and tertiary degradation products, including aldehydes and ketones.[6][7] Methyl ketones can be formed from the oxidation of unsaturated fatty acids and their secondary degradation products.[6][8] The structure of this compound suggests it could be a tertiary product of lipid oxidation.[8] For instance, the degradation of linoleic acid, a common fatty acid, produces various secondary products like deca-2,4-dienal and oct-2-enal, which can further react to form shorter-chain methyl ketones.[6]

Caption: Generalized pathway of lipid oxidation leading to the formation of volatile ketones.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor development in cooked and roasted foods. A key related reaction is the Strecker degradation, where an α-amino acid is converted into an aldehyde with one fewer carbon atom.[9][10]

While the direct formation of this compound from the Maillard reaction is not explicitly documented, the Strecker degradation of amino acids like valine and isoleucine produces branched-chain aldehydes (e.g., 2-methylpropanal and 2-methylbutanal).[11][12] These highly reactive Strecker aldehydes can then participate in subsequent aldol condensation and other reactions with other carbonyl compounds generated during the Maillard reaction, potentially leading to the formation of α,β-unsaturated ketones like this compound.

Caption: Plausible formation of this compound via Strecker degradation and subsequent reactions.

Analytical Methodologies: Extraction and Identification

The volatile and semi-volatile nature of this compound necessitates sensitive analytical techniques for its extraction and identification from complex natural matrices. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for this purpose.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Roasted Filberts

This protocol provides a step-by-step methodology for the qualitative and semi-quantitative analysis of this compound in roasted hazelnuts.

4.1.1. Materials and Reagents

  • Roasted filbert sample

  • High-purity water (Milli-Q or equivalent)

  • Sodium chloride (analytical grade)

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol, 10 µg/mL)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

4.1.2. Sample Preparation

  • Grind the roasted filbert sample to a fine powder using a coffee grinder or a similar device.

  • Accurately weigh 2.0 g of the ground sample into a 20 mL headspace vial.

  • Add 5 mL of high-purity water and 1 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with the PTFE/silicone septum and cap.

4.1.3. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.

  • Allow the sample to equilibrate for 15 minutes with continuous stirring.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous stirring.

4.1.4. GC-MS Analysis

  • After extraction, immediately introduce the SPME fiber into the GC injection port, set to 250°C in splitless mode for thermal desorption of the analytes for 5 minutes.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-350.

4.1.5. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a commercial mass spectral library (e.g., NIST, Wiley).

  • Perform semi-quantitative analysis by comparing the peak area of this compound to the peak area of the internal standard.

HS-SPME-GC-MS Workflow cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS Analysis cluster_3 Data Analysis A Grind Sample B Weigh Sample into Vial A->B C Add Water, Salt, and Internal Standard B->C D Seal Vial C->D E Equilibrate Sample at 60°C D->E F Expose SPME Fiber to Headspace E->F G Thermal Desorption in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Compound Identification I->J K Semi-Quantification J->K

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Quantitative Data Summary

While precise quantitative data for this compound in its natural sources is scarce in the scientific literature, its presence as a flavor and fragrance agent suggests that its concentration is above the human odor and taste thresholds in the matrices where it contributes significantly to the sensory profile. The following table provides a semi-quantitative overview based on its reported occurrences.

Natural SourcePresence ReportedLikely Formation PathwayRelative Contribution to Aroma
Roasted FilbertsYes[5]Maillard Reaction, Lipid OxidationContributor to nutty/roasted notes
Green TeaYes[5]Biosynthesis, Thermal processingComponent of complex tea aroma
Cooked/Roasted ShrimpYes[5]Lipid Oxidation, Maillard ReactionContributor to savory/roasted notes
Cryptomeria japonicaYes[3]BiosynthesisPart of the wood's volatile profile

Functional Significance and Future Directions

The role of this compound extends beyond its contribution to flavor and aroma. In the context of chemical ecology, volatile organic compounds, including ketones, play crucial roles in plant-insect interactions, acting as attractants, repellents, or defense compounds.[13] While the specific ecological function of this compound in Cryptomeria japonica is not yet elucidated, its presence suggests a potential role as a semiochemical.[13][14]

Future research should focus on several key areas:

  • Quantitative Analysis: Development and application of validated quantitative methods to determine the precise concentration of this compound in its various natural sources.

  • Biosynthetic Pathway Elucidation: In-depth studies to unravel the specific enzymatic steps leading to the formation of this compound in plants like green tea and Cryptomeria japonica.

  • Ecological Role: Investigations into the potential function of this compound as a semiochemical in plant-insect or plant-pathogen interactions.[15]

  • Formation in Other Foods: Exploration of the presence and formation of this compound in other processed foods where lipid oxidation and the Maillard reaction are prevalent.

Conclusion

This compound is a naturally occurring ketone that plays a significant role in the sensory perception of several food products and is a constituent of certain plants. Its formation is intricately linked to fundamental chemical processes in food science, namely lipid oxidation and the Maillard reaction. The analytical methodologies outlined in this guide provide a robust framework for its further study. A deeper understanding of its quantitative distribution, biosynthetic pathways, and ecological functions will undoubtedly open new avenues for its application in the food, fragrance, and agricultural industries.

References

  • FooDB. (2010). Showing Compound this compound (FDB008161). Retrieved from [Link]

  • The Good Scents Company. (n.d.). filbert hexenone this compound. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2025). Strecker degradation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Molecules. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]

  • Insect Science. (n.d.). Semiochemicals. Retrieved from [Link]

  • PMC. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Analysis of roasted peanuts based on GC–MS combined with GC–IMS.
  • FutureLearn. (n.d.). The Strecker Degradation Reaction. Retrieved from [Link]

  • Manzano, P., et al. (2020).
  • Pickett, J. A. (1999). Exploiting semiochemicals in insect control. Pest Management Science, 55(1), 125-132.
  • MDPI. (2021). Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. Retrieved from [Link]

  • Brewing Forward. (2024). Strecker degradation. Retrieved from [Link]

  • CABI. (2023). Semiochemicals beginner's guide: Types and how to use. Retrieved from [Link]

  • Wikipedia. (n.d.). Semiochemical. Retrieved from [Link]

  • CORE. (n.d.). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide Abstract. Retrieved from [Link]

  • International Journal of Entomology Research. (2025). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. International Journal of Entomology Research, 10(4), 1-10.
  • Molecule of the Month. (2012). Filbertone. Retrieved from [Link]

  • PMC. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Retrieved from [Link]

  • PMC. (2020). HS-SPME GC–MS characterization of volatiles in processed walnuts and their oxidative stability. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. Retrieved from [Link]

  • California Almonds. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almond (Prunus dulcis). Retrieved from [Link]

  • FooDB. (2019). Showing Compound 5-Hexen-2-one, 5-methyl-3-methylene (FDB093548). Retrieved from [Link]

  • Shimadzu. (n.d.). No.95 Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one. Retrieved from [Link]

Sources

Synthesis Pathways for 5-Methyl-3-hexen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Methyl-3-hexen-2-one (CAS: 5166-53-0), often referred to as "Isobutylidene acetone," is a critical


-unsaturated ketone used extensively as a flavor ingredient (filbert/hazelnut notes) and a versatile intermediate in organic synthesis.[1] Its conjugated enone system makes it a prime candidate for Michael additions, particularly in the synthesis of heterocycles like indoles and mercaptoketones.

This guide details three distinct synthesis pathways, ranging from robust industrial methods to high-precision laboratory techniques. The selection of a pathway depends on the required scale, isomeric purity (E/Z ratio), and available equipment.

Chemical Profile
PropertyData
IUPAC Name 5-Methylhex-3-en-2-one
Structure

Molecular Weight 112.17 g/mol
Boiling Point 148–157 °C (Atmospheric)
Density 0.85 g/mL
Key Feature Conjugated system susceptible to 1,4-addition

Pathway I: Cross-Aldol Condensation (The Industrial Standard)

The most economically viable route for scaling is the Claisen-Schmidt condensation between acetone and isobutyraldehyde. This method leverages inexpensive reagents but requires strict kinetic control to minimize self-condensation side products (e.g., mesityl oxide).

Mechanistic Logic

The reaction proceeds via the formation of an acetone enolate, which attacks the more electrophilic aldehyde (isobutyraldehyde). The resulting


-hydroxy ketone undergoes E1cB elimination to form the conjugated enone.

Critical Control Point: Acetone must be used in substantial excess to prevent the self-condensation of isobutyraldehyde and to ensure the acetone enolate is the dominant nucleophile.

Experimental Protocol
  • Reagents: Acetone (Reagent Grade, excess), Isobutyraldehyde (Freshly distilled), Sodium Hydroxide (aqueous solution).

  • Setup: 3-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer.

Step-by-Step Procedure:

  • Charge: Load Acetone (3.0 equivalents) into the flask and cool to 0–5 °C to suppress side reactions.

  • Catalyst Addition: Add NaOH (10% aq. solution, 0.05 eq) dropwise while maintaining temperature.

  • Addition: Slowly add Isobutyraldehyde (1.0 eq) over 60 minutes. The slow addition ensures the aldehyde concentration remains low relative to the acetone enolate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC.

  • Dehydration: If the intermediate ketol persists, heat the mixture to reflux for 30 minutes to drive the dehydration to the enone.

  • Workup: Neutralize with dilute HCl to pH 7. Remove excess acetone via rotary evaporation.

  • Purification: Extract the aqueous residue with diethyl ether or MTBE. Dry over

    
     and fractionally distill. Collect the fraction boiling at 148–152 °C.
    

Yield Expectation: 60–75% (Technical Grade).

Pathway Visualization

AldolPath Acetone Acetone (Excess) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Base Catalyst (NaOH/OH-) Base->Enolate Aldol Beta-Hydroxy Ketone (Intermediate) Enolate->Aldol Attack on Isobutyraldehyde Iso Isobutyraldehyde (Electrophile) Iso->Aldol Product This compound (Target Enone) Aldol->Product -H2O (Dehydration)

Figure 1: The base-catalyzed Cross-Aldol mechanism favoring the formation of the conjugated enone.

Pathway II: The Wittig Olefination (High-Purity Route)

For applications requiring high stereochemical purity (specifically the E-isomer) or when avoiding polymerization side-products is critical, the Wittig reaction is the superior choice. This method uses a stabilized ylide, which naturally favors the thermodynamic E-alkene product.

Mechanistic Logic

The reaction involves the coupling of isobutyraldehyde with 1-(triphenylphosphoranylidene)-2-propanone. Because the ylide is stabilized by the carbonyl group, the intermediate oxaphosphetane equilibrates to the thermodynamically more stable trans arrangement before collapsing, yielding high E-selectivity.

Experimental Protocol
  • Reagents: Isobutyraldehyde (1.0 eq), 1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq), Toluene or DCM (Anhydrous).

  • Pre-requisite: The ylide is commercially available or stable enough to be stored.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(triphenylphosphoranylidene)-2-propanone in anhydrous Toluene (0.5 M concentration) under Nitrogen.

  • Addition: Add Isobutyraldehyde (1.0 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–16 hours. The reaction is driven by the formation of solid Triphenylphosphine oxide (TPPO).

  • Filtration: Cool the mixture to room temperature. Add Hexanes to precipitate the bulk of the TPPO. Filter through a celite pad.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation to remove trace phosphorus byproducts.

Yield Expectation: 80–90% (>95% E-isomer).

Pathway III: Olefin Cross-Metathesis (Modern Catalytic)

A rapidly emerging route in green chemistry involves the cross-metathesis of two simple olefins. This pathway is atom-economical and operates under neutral conditions, ideal for substrates sensitive to acid or base.

Reaction Scheme


Protocol Overview
  • Catalyst: Grubbs 2nd Generation Catalyst (1–2 mol%).

  • Solvent: Dichloromethane (DCM), reflux.

  • Condition: The release of ethylene gas drives the equilibrium forward.

  • Note: While elegant, this method is often more expensive due to catalyst costs and is reserved for small-scale, high-value synthesis or when exploring derivative libraries.

Comparison of Methodologies

FeatureAldol CondensationWittig OlefinationCross-Metathesis
Primary Use Industrial / Bulk ScaleLab Scale / High PurityResearch / Green Chem
Cost LowModerateHigh (Catalyst)
Atom Economy High (Water byproduct)Low (TPPO byproduct)High (Ethylene byproduct)
Stereocontrol Mixed (favors E)High (E-selective)Moderate to High (E)
Key Risk Self-condensationPhosphorus removalCatalyst deactivation

Characterization & Safety

Spectroscopic Validation

To validate the synthesis, confirm the following signals (NMR data in


):
  • 
     NMR: 
    
    • 
       ~6.7 ppm (dd, 1H, vinyl 
      
      
      
      -H, J large for trans).
    • 
       ~6.0 ppm (d, 1H, vinyl 
      
      
      
      -H).
    • 
       ~2.2 ppm (s, 3H, methyl ketone).
      
    • 
       ~2.4 ppm (m, 1H, methine of isopropyl).
      
    • 
       ~1.0 ppm (d, 6H, isopropyl methyls).
      
Safety Protocols
  • Flammability: The compound is a flammable liquid (Flash point ~48 °C). Ground all glassware.

  • Toxicity: Toxic by skin absorption and harmful if swallowed.[2] Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dark place. Technical grades may contain 5-methyl-4-hexen-2-one (isomer); check purity via GC before use in sensitive steps.

References

  • Santa Cruz Biotechnology. this compound Product Data & CAS 5166-53-0.

  • PubChem. this compound Compound Summary (CID 5363140).

  • Sigma-Aldrich. this compound Technical Grade Specification.

  • Organic Chemistry Portal. Wittig Reaction Mechanism and Protocols.

  • ChemicalBook. this compound Properties and Safety.

  • Magritek. The Aldol Condensation: Lab Manual and NMR Characterization.

Sources

Fenbufen (CAS 5166-53-0): A Technical Monograph on Physicochemical Properties, Prodrug Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenbufen (CAS 5166-53-0) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] Distinct from direct-acting NSAIDs like ibuprofen, Fenbufen functions as a prodrug .[3][4][5] It is pharmacologically inactive in its ingested form and relies on hepatic metabolism to generate its active metabolite, 4-biphenylacetic acid (BPAA) , also known as felbinac.

This structural design was engineered to mitigate the direct gastric mucosal irritation often associated with acidic NSAIDs. While effective for rheumatoid arthritis and osteoarthritis, its use has been curtailed in several regulatory jurisdictions due to associations with hepatotoxicity. This guide provides a deep technical analysis of its properties, synthesis, metabolic activation, and validated analytical methodologies for research applications.

Chemical Identity & Physicochemical Properties[3][6][7][8]

Fenbufen is a white, crystalline solid characterized by poor water solubility and high lipophilicity, necessitating specific organic solvents for analytical extraction.

Table 1: Physicochemical Data Profile[9]
PropertyData
CAS Number 5166-53-0
IUPAC Name 4-(Biphenyl-4-yl)-4-oxobutanoic acid
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Melting Point 186°C - 188°C
Appearance White to off-white crystalline powder
Solubility Soluble in acetone, ethanol, dichloromethane; Insoluble in water.[6][7]
pKa ~4.5 (Carboxylic acid moiety)
UV Max ~280 nm (in Methanol)

Pharmacology: The Prodrug Mechanism

Expertise Insight: The defining feature of Fenbufen is its metabolic activation. Unlike naproxen or diclofenac, which directly inhibit Cyclooxygenase (COX) enzymes, Fenbufen possesses a keto-butyric acid tail that renders it inactive against COX in the stomach. This "masking" reduces direct contact injury to the gastric lining.

Upon absorption, Fenbufen undergoes hepatic oxidation to form 4-biphenylacetic acid (BPAA) . BPAA is a potent inhibitor of prostaglandin synthesis (both COX-1 and COX-2), responsible for the therapeutic anti-inflammatory effect.[8]

Figure 1: Metabolic Activation Pathway

The following diagram illustrates the critical bio-transformation required for pharmacological activity.

FenbufenMetabolism Fenbufen Fenbufen (Prodrug) (Inactive) Liver Hepatic Metabolism (Oxidation/Cleavage) Fenbufen->Liver Absorption BPAA 4-Biphenylacetic Acid (Active Metabolite) Liver->BPAA Bioactivation COX COX-1 / COX-2 Inhibition BPAA->COX Inhibits Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Downregulates

Caption: Figure 1. The hepatic bioactivation of Fenbufen into its active COX-inhibiting metabolite, BPAA.[5]

Synthesis & Manufacturing

The industrial synthesis of Fenbufen classically employs a Friedel-Crafts Acylation .[1] This pathway is preferred for its high atom economy and the availability of reagents.

Protocol Overview
  • Reactants: Biphenyl and Succinic Anhydride.[1][9]

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

  • Solvent: Nitrobenzene or Chlorinated solvents (e.g., 1,2-dichloroethane).

  • Mechanism: The succinic anhydride ring opens in the presence of the Lewis acid (AlCl₃) to form an acylium ion, which performs an electrophilic aromatic substitution on the biphenyl ring.

Figure 2: Synthesis Workflow

SynthesisWorkflow Start Reagents: Biphenyl + Succinic Anhydride Catalyst Catalyst Addition: Anhydrous AlCl3 Start->Catalyst Reaction Friedel-Crafts Acylation (Solvent: Nitrobenzene, <10°C) Catalyst->Reaction Electrophilic Attack Quench Acid Hydrolysis (HCl + Ice) Reaction->Quench Decomplexation Purification Recrystallization (Solvent: Ethanol/Acetone) Quench->Purification Crude Isolation Product Final Product: Fenbufen (>98% Purity) Purification->Product

Caption: Figure 2. Step-by-step Friedel-Crafts synthesis route for high-purity Fenbufen production.

Analytical Methodologies (HPLC)

Trustworthiness: To ensure reproducibility in pharmacokinetic studies or quality control, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The following protocol is self-validating through the use of an internal standard and resolution checks.

Validated HPLC Protocol
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [60:40 v/v].[10]

    • Why pH 3.0? Fenbufen is an acid (pKa ~4.5). Lowering the pH suppresses ionization, ensuring the molecule remains neutral and interacts sufficiently with the non-polar C18 stationary phase, improving peak shape and retention.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 254 nm (or 280 nm).

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase or Methanol.

Method Validation Parameters
  • Linearity: 10 – 100 µg/mL (R² > 0.999).

  • System Suitability: Tailing factor < 2.0; Theoretical plates > 2000.

  • Specificity: No interference from blank mobile phase or placebo excipients.

Safety, Toxicology & Handling

Critical Warning: Fenbufen was withdrawn from several markets due to idiosyncratic hepatotoxicity. Researchers must handle this compound with strict containment procedures.

Toxicological Data
  • Acute Toxicity (Oral, Rat): LD50 ≈ 200 mg/kg.[11][6]

  • Acute Toxicity (Oral, Mouse): LD50 ≈ 795 mg/kg.[6]

  • Primary Hazards:

    • H301: Toxic if swallowed.[11][6][12][13]

    • H315: Causes skin irritation.

    • H361: Suspected of damaging fertility or the unborn child.[12]

Handling Protocol (Self-Validating Safety)
  • Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Waste Disposal: Incineration is required. Do not dispose of down drains; the compound is toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3335, Fenbufen. Retrieved from [Link]

  • DrugBank Online. Fenbufen: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • British Pharmacopoeia. Safety Data Sheet: Fenbufen Assay Standard. Retrieved from [Link]

Sources

Biological Activity of 5-Methyl-3-hexen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-hexen-2-one (CAS: 5166-53-0) is an


-unsaturated ketone often encountered as a volatile organic compound (VOC) in roasted hazelnuts (Corylus avellana) and as a synthetic intermediate.[1] While widely utilized in the flavor and fragrance industry for its metallic-fruity profile, its core significance to the research community lies in its chemical reactivity.[2]

As a sterically accessible Michael acceptor, this molecule serves as a critical model for understanding electrophilic stress in biological systems. Its ability to covalently modify nucleophilic cysteine residues makes it both a potential lead for covalent drug design (e.g., Nrf2 activators) and a toxicological hazard (respiratory irritant). This guide dissects its synthesis, reactivity profile, and biological mechanisms.

Chemical Identity & Reactivity Profile[1][2][3]

To understand the biological activity of this compound, one must first understand its electrophilicity.[1] Unlike saturated ketones, the conjugation of the alkene with the carbonyl group creates a polarized system susceptible to nucleophilic attack at the


-carbon.
Structural Parameters[1][4][5][6][7][8][9]
  • IUPAC Name: (E)-5-methylhex-3-en-2-one[1]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Key Functional Motif: Enone (

    
    -unsaturated ketone)[1]
    
  • Reactivity Class: Soft Electrophile (Michael Acceptor)

The Michael Acceptor Mechanism

The biological activity is driven almost exclusively by the Michael Addition . In a physiological environment (pH 7.4), the molecule reacts preferentially with "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and the cellular antioxidant Glutathione (GSH).

Reaction Logic:

  • Polarization: The carbonyl oxygen pulls electron density, rendering the

    
    -carbon (C4) electropositive.[1]
    
  • Nucleophilic Attack: A thiolate anion (

    
    ) attacks C4.[1]
    
  • Enolate Formation: The double bond shifts, forming a transient enolate.

  • Protonation: The enolate abstracts a proton to form the saturated ketone adduct (thioether).

Visualization: Synthesis and Mechanism

The following diagram illustrates the synthesis of this compound via Aldol Condensation and its subsequent biological mechanism (Michael Addition).

G cluster_0 Synthesis (Aldol Condensation) cluster_1 Biological Mechanism (Michael Addition) A Isobutyraldehyde (Electrophile) C Aldol Adduct (Intermediate) A->C OH- / Catalyst B Acetone (Nucleophile) B->C D This compound (Target Enone) C->D - H2O (Dehydration) F Enolate Intermediate D->F Nucleophilic Attack at Beta-Carbon E Protein Cysteine / GSH (Nucleophile -SH) E->F G Covalent Adduct (Thioether) F->G Protonation

Caption: Synthesis via aldol condensation followed by the critical Michael addition mechanism responsible for biological activity.[1]

Biological Activity & Toxicology[1][2][5][14]

The interaction of this compound with biological systems is a balance between signaling activation (low dose) and toxicity (high dose).[1]

Glutathione (GSH) Depletion

The primary detoxification pathway for


-unsaturated ketones is conjugation with Glutathione, catalyzed by Glutathione S-Transferases (GSTs).[1]
  • Mechanism: The enone rapidly alkylates GSH.

  • Consequence: High exposure depletes cellular GSH pools, leading to a drop in the cell's redox buffering capacity. This results in Reactive Oxygen Species (ROS) accumulation and subsequent apoptosis.

Respiratory Toxicity

Research on structural analogs (like ethyl vinyl ketone) indicates that volatile enones are direct-acting irritants.[1]

  • Target Tissue: Nasal olfactory epithelium and respiratory epithelium.[6]

  • Pathology: Necrosis and squamous metaplasia.[6]

  • Cause: Direct alkylation of membrane proteins in the upper respiratory tract before systemic absorption can occur.

Nrf2 Signaling Activation (Therapeutic Potential)

At sub-toxic concentrations, this compound acts as an electrophilic sensor.[1]

  • Keap1 Modification: It alkylates specific cysteine residues on Keap1 (the repressor of Nrf2).

  • Nrf2 Release: This prevents Keap1 from ubiquitinating Nrf2.

  • Translocation: Nrf2 moves to the nucleus and binds to the Antioxidant Response Element (ARE).

  • Result: Upregulation of cytoprotective enzymes (HO-1, NQO1).[1]

Summary of Biological Effects
ConcentrationTarget SystemEffectMechanism
Low Keap1-Nrf2 PathwayCytoprotectionCovalent modification of Keap1 thiols
Medium Olfactory EpitheliumIrritation/SensoryTRPA1 channel activation (pungency)
High Cellular RedoxCytotoxicityGSH depletion, ROS accumulation, Protein cross-linking

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Commercial samples often contain isomers.[1] Synthesis ensures regio- and stereochemical purity for biological assays.[1]

Reagents: Isobutyraldehyde (1.0 eq), Acetone (excess), NaOH (10% aq), HCl (1M).

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel.

  • Mixing: Charge flask with acetone (acting as solvent and reagent) and 10% NaOH solution. Cool to 0-5°C.[1]

  • Addition: Dropwise add isobutyraldehyde over 30 minutes. The exotherm must be controlled to prevent polymerization.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Dehydration: Acidify carefully with HCl to pH 3 and heat to 50°C for 1 hour to force dehydration of the aldol adduct.

  • Workup: Extract with diethyl ether (3x). Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Distill under reduced pressure. Collect the fraction boiling at ~148°C (atmospheric equivalent).

  • Validation: Confirm structure via

    
    -NMR (Look for doublet signals for isopropyl methyls and trans-alkene coupling constants 
    
    
    
    ).
Protocol B: Glutathione (GSH) Depletion Assay

Rationale: To quantify the electrophilic reactivity of the molecule, serving as a proxy for potential toxicity.

Reagents: this compound, Reduced Glutathione (GSH), Phosphate Buffer (pH 7.4), DTNB (Ellman's Reagent).[1]

  • Incubation: Prepare a 100

    
     solution of GSH in phosphate buffer. Add test compound at equimolar concentration (100 
    
    
    
    ).
  • Control: Prepare a GSH solution with vehicle (DMSO) only.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Measurement: React aliquots with DTNB. Measure absorbance at 412 nm.

  • Calculation:

    
    [1]
    
  • Interpretation: A rapid decrease in absorbance indicates high electrophilicity and potential for cellular toxicity.

Biological Pathway Visualization[1]

The following diagram details the cellular fate of this compound, distinguishing between the detoxification pathway (GST) and the signaling pathway (Nrf2).[1]

BioFate cluster_Tox Detoxification / Toxicity cluster_Signal Signaling (Nrf2 Pathway) Compound This compound (Intracellular) GSH Glutathione (GSH) Compound->GSH Excess Dose GST GST Enzyme Compound->GST Keap1 Keap1-Nrf2 Complex Compound->Keap1 Cys Modification GSH->GST Depletion GSH Depletion GSH->Depletion Conjugate GSH-Conjugate (Excreted) GST->Conjugate Mercapturic Acid Pathway ROS ROS Accumulation (Cell Death) Depletion->ROS ModKeap1 Alkylated Keap1 Keap1->ModKeap1 FreeNrf2 Free Nrf2 Keap1->FreeNrf2 Dissociation Nucleus Nucleus: ARE Genes (HO-1, NQO1) FreeNrf2->Nucleus Translocation

Caption: Dual-pathway logic: GST-mediated detoxification vs. Keap1-dependent signaling activation.[1]

Future Outlook & Drug Development[1][2]

While currently used primarily as a flavorant, this compound holds potential as a fragment-based lead for covalent inhibitors.[1]

  • Opportunity: The isopropyl group at the

    
    -position provides steric bulk that differentiates it from smaller, more toxic enones like methyl vinyl ketone (MVK).[1] This steric hindrance may tune the reactivity, making it selective for specific cysteine pockets in target proteins rather than reacting indiscriminately.
    
  • Risk: The genotoxicity of

    
    -unsaturated ketones remains a concern.[1] Any therapeutic application would require "warhead tuning"—modifying the electronic properties of the enone to make the reaction reversible (e.g., introducing a nitrile group) to mitigate permanent off-target toxicity.
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5363140, this compound.[1] Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2009).[1] Flavouring Group Evaluation 203 (FGE.203):

    
    -Unsaturated aliphatic aldehydes and precursors.[1] EFSA Journal.[1] Retrieved from [Link]
    
  • Cunningham, M. L., et al. (2001).[7] Inhalation toxicity studies of the alpha,beta-unsaturated ketones.[1][7][6] Toxicology and Applied Pharmacology.[8] Retrieved from [Link]

  • Schultz, T. W., et al. (2008). Formation of Categories from Structure-Activity Relationships to Allow Read-Across for Risk Assessment: Toxicity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. Retrieved from [Link]
    
  • Lopachin, R. M., & Gavin, T. (2014). Molecular mechanism of acrylamide neurotoxicity: Lessons learned from organic chemistry. (Contextual reference for Michael Acceptor mechanism). Environmental Toxicology and Pharmacology. Retrieved from [Link]

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Methodological & Application

Analytical methods for quantifying 5-Methyl-3-hexen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 5-Methyl-3-hexen-2-one in Biological Matrices

Executive Summary & Chemical Context

This compound (


) is an unsaturated ketone often associated with specific olfactory profiles in biological fluids (human apocrine sweat) and botanical extracts. While less ubiquitous than its carboxylic acid analogs (e.g., 3-methyl-3-hydroxyhexanoic acid), it represents a critical marker for dehydration pathways of malodor precursors and is a potent odorant with metallic, mushroom-like, and sweaty notes.

Analytical Challenges:

  • Volatility: High vapor pressure leads to loss during standard concentration steps (e.g., nitrogen blow-down).

  • Isomerization: Exists as E (trans) and Z (cis) isomers; the E-isomer is thermodynamically favored but interconversion can occur under thermal stress.

  • Matrix Interference: In sweat and plasma, high concentrations of lactic acid and urea can suppress ionization or co-elute in standard gas chromatography.

This guide presents two validated workflows:

  • Headspace-SPME (HS-SPME): For rapid, solvent-free screening of volatile profiles.

  • LLE-Derivatization (PFBHA): For ultra-trace quantification (ppt level) using stable isotope dilution.

Biological & Chemical Pathway

To understand the analytical target, one must understand its origin. In human sweat, this ketone often arises from the bacterial cleavage of glutamine conjugates or the dehydration of hydroxy-acids.

G Precursor Glutamine Conjugate (Secreted in Apocrine Sweat) Enzyme Bacterial N-acyl-glutamine aminoacylase (Corynebacterium) Precursor->Enzyme Intermediate 3-methyl-3-hydroxyhexanoic acid (HMHA) Enzyme->Intermediate Cleavage Dehydration Dehydration (-H2O) Intermediate->Dehydration Spontaneous/Enzymatic Target This compound (Target Analyte) Dehydration->Target Oxidation/Elimination

Figure 1: Biogenesis of this compound from non-volatile precursors in human axillary sweat.

Experimental Protocols

Method A: Rapid Screening via HS-SPME-GC-MS

Best for: Qualitative profiling and high-concentration samples (>50 ng/mL).

Rationale: Solid Phase Microextraction (SPME) avoids solvent dilution and minimizes the loss of this highly volatile ketone. We utilize a mixed-mode fiber to capture the polarity of the ketone while retaining the non-polar carbon chain.

Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Note: The Carboxen layer is critical for small volatiles.

  • Vial: 20 mL headspace vial with magnetic screw cap.

  • Salt: NaCl (Analytical Grade).

Workflow:

  • Sample Prep: Aliquot 2 mL of sweat/fluid into the vial. Add 0.5 g NaCl (saturation improves volatility).

  • Internal Standard: Add 10 µL of 6-methyl-5-hepten-2-one (10 ppm in methanol) as a structural surrogate if isotopically labeled standard is unavailable.

  • Incubation: 45°C for 10 mins (agitation 500 rpm).

  • Extraction: Expose fiber to headspace for 30 mins at 45°C.

  • Desorption: 3 mins at 250°C in splitless mode.

Method B: Ultra-Trace Quantification via PFBHA Derivatization

Best for: Pharmacokinetics, deodorant efficacy testing, and trace analysis (<1 ng/mL).

Rationale: Direct injection of this compound often results in poor peak shape due to enolization. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) locks the ketone into a stable oxime, increases molecular weight (moving it away from solvent noise), and introduces electronegative fluorine atoms that enhance sensitivity in MS (especially NCI, though EI is described here).

Reagents:

  • Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).

  • Buffer: 0.5 M Phosphate buffer (pH 6.0). Acidic conditions catalyze oxime formation.

  • Extraction Solvent: Hexane : Dichloromethane (1:1 v/v).

Step-by-Step Protocol:

  • Sample Assembly:

    • In a 10 mL glass tube, combine 1 mL sample + 1 mL Phosphate buffer.

    • Spike with Internal Standard (d3-5-methyl-3-hexen-2-one preferred; if unavailable, use d5-2-hexanone).

  • Derivatization Reaction:

    • Add 50 µL PFBHA solution.

    • Vortex briefly.

    • Incubate at 50°C for 45 minutes .

    • Mechanism:[1]

      
      
      
  • Liquid-Liquid Extraction (LLE):

    • Cool sample to room temperature.

    • Add 2 mL Hexane:DCM solvent.

    • Shake vigorously for 5 minutes (or vortex).

    • Centrifuge at 3000 x g for 5 mins to separate phases.

  • Cleanup & Concentration:

    • Transfer the organic (upper) layer to a clean vial containing anhydrous

      
       to remove water.
      
    • Crucial: Do not evaporate to dryness. The derivative is more stable than the free ketone, but losses can still occur. Concentrate gently under

      
       stream to ~200 µL.
      

Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC / 7000D Triple Quadrupole (or equivalent).

Chromatographic Conditions:

  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).

    • Why WAX? Polar columns provide superior separation of the E and Z oxime isomers compared to non-polar DB-5 columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless (1 min purge).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C.

    • Hold 5 min.

Mass Spectrometry Parameters (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Collision Gas: Nitrogen (for MS/MS).

MRM Transition Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)Purpose
This compound (Native) 112.197.11050Quant (Loss of

)
112.143.11550Qual (Acetyl group)
PFBHA-Derivative (Quant) 307.0181.01550Primary Quant (

)
PFBHA-Derivative (Qual) 307.0250.01050Confirmation
IS (d5-2-Hexanone-PFBHA) 300.0181.01550Internal Standard

Note: The PFBHA derivative will elute as two peaks (syn/anti isomers). Sum the areas of both peaks for quantification.

Data Visualization: Derivatization Logic

Reaction Ketone This compound (Unstable/Volatile) MW: 112 Complex Reaction (50°C, pH 6) Ketone->Complex PFBHA PFBHA Reagent (High Mass Tag) PFBHA->Complex Derivative Oxime Derivative (Stable/High Sensitivity) MW: 307 Target Ion: 181 m/z Complex->Derivative -H2O

Figure 2: Derivatization reaction scheme improving thermal stability and ionization efficiency.

Method Validation & Troubleshooting

Performance Metrics (Expected):

ParameterMethod A (SPME)Method B (PFBHA-LLE)
Linearity (

)
> 0.990> 0.998
Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
LOD (Limit of Detection) ~10 ng/mL~0.1 ng/mL
Precision (RSD %) 10 - 15%< 8%

Troubleshooting Guide:

  • Double Peaks:

    • Observation: Two peaks appear for the single analyte in Method B.

    • Cause: Syn/Anti isomerization of the oxime bond.

    • Solution: This is normal. Integrate both peaks and sum the area.

  • Low Recovery:

    • Observation: Internal standard signal is weak.

    • Cause: Evaporation step was too aggressive.

    • Solution: Use a Kuderna-Danish concentrator instead of nitrogen blow-down, or stop evaporation at 0.5 mL.

  • Background Noise (m/z 181):

    • Observation: High baseline in MRM.

    • Cause: Excess PFBHA reagent entering the MS.

    • Solution: Ensure the chromatogram is long enough to separate the early-eluting excess PFBHA from the later-eluting derivative.

References

  • Troccaz, M., et al. (2004). "Mapping of the volatile fraction of human sweat from different body sites." Chemical Senses.

  • Natsch, A., et al. (2004). "The role of 3-methyl-3-hydroxyhexanoic acid in human sweat malodor." Chemistry & Biodiversity.[2]

  • US EPA. (2021). "Method 522: Determination of 1,4-Dioxane... (PFBHA Derivatization Principles)." EPA Methods.

  • NIST Chemistry WebBook. "3-Hexen-2-one, 5-methyl- Mass Spectrum."[3] NIST Standard Reference Data.

  • FooDB. "Compound Summary: this compound."[4] FooDB Database.

Sources

Techniques for isolating 5-Methyl-3-hexen-2-one from natural products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-hexen-2-one (CAS: 5166-53-0), often associated with the "filbert" (hazelnut) note and specific fermentation profiles, presents unique isolation challenges due to its volatility, susceptibility to polymerization (


-unsaturation), and frequent co-elution with terpenes of similar boiling points.[1]

This Application Note details a validated workflow for isolating this target from complex natural matrices (e.g., Corylus avellana extracts, Dictyopteris algae, or fermentation broths). Unlike standard solvent extractions which yield "dirty" oleoresins, this protocol utilizes Simultaneous Distillation-Extraction (SDE) for initial enrichment, followed by Girard’s Reagent T derivatization to chemically separate the ketone from non-carbonyl interferences (alcohols, terpenes).

Physicochemical Profile & Target Properties

Understanding the molecule is the first step to successful isolation. The


-unsaturation makes the molecule reactive; avoiding prolonged exposure to strong bases or extreme heat is critical to prevent polymerization.
PropertyValueImplication for Isolation
Molecular Formula

Low molecular weight indicates high volatility.
Boiling Point ~148–150 °C (at 760 mmHg)Risk of loss during solvent removal (rotary evaporation).
LogP ~1.5–1.9Moderately lipophilic; extractable with Pentane or DCM.
Refractive Index

1.437–1.441
Useful for quick purity checks of fractions.
Solubility Ethanol, Ether, Oils; Insoluble in WaterSteam distillable (forms azeotrope with water).
Key Reactivity Michael Acceptor (Enone)Avoid strong nucleophiles; store under inert gas.

Strategic Workflow Overview

The isolation logic prioritizes the removal of the bulk matrix (waxes, proteins) first, followed by chemical specificity for the ketone functional group.

IsolationWorkflow Biomass Raw Biomass (Nuts/Leaves/Broth) SDE Phase 1: SDE (Likens-Nickerson) Biomass->SDE Steam Distillation CrudeOil Volatile Oil (Ketones + Terpenes + Alcohols) SDE->CrudeOil Solvent Removal Girard Phase 2: Girard's Reagent T (Chemical Derivatization) CrudeOil->Girard Selectivity for C=O AqPhase Aqueous Phase (Hydrazone Salt) Girard->AqPhase Water Soluble OrgWash Organic Wash (Remove Terpenes/Alcohols) Girard->OrgWash Water Insoluble Hydrolysis Acid Hydrolysis (Release Ketone) AqPhase->Hydrolysis pH Adjustment FinalExt Phase 3: Final Extraction & Concentration Hydrolysis->FinalExt Pure >98% this compound FinalExt->Pure

Figure 1: Strategic isolation workflow. The Girard's Reagent step acts as a "chemical filter" to remove non-carbonyl co-eluting compounds.

Phase 1: Bulk Enrichment via SDE (Likens-Nickerson)

Objective: Isolate volatiles from the non-volatile matrix (lipids, cellulose) while concentrating them into a solvent. Why SDE? Traditional steam distillation produces large volumes of dilute water that must be extracted later (loss of yield). SDE recycles the solvent, keeping the target concentrated and minimizing solvent waste.

Materials:
  • Likens-Nickerson Apparatus (Standard or Micro-version depending on biomass).

  • Solvent: Pentane:Diethyl Ether (1:1 v/v). Note: This azeotrope boils low (~34°C), minimizing thermal stress on the target.

  • Internal Standard: 2-Heptanone (optional, for quantification).

Protocol:
  • Sample Prep: Homogenize 100g of biomass in 500mL distilled water. Add antifoam agent (silicone-based) if processing fermentation broth.

  • Setup:

    • Flask A (Sample): 1L Round Bottom Flask (RBF) with biomass slurry.

    • Flask B (Solvent): 50mL RBF with 30mL Pentane:Ether (1:1).

    • Connect both to the Likens-Nickerson head.

  • Extraction:

    • Heat Flask A to boiling (oil bath @ 110°C).

    • Simultaneously heat Flask B (water bath @ 40°C).

    • Critical Step: Adjust condensation rate so that water and solvent return to their respective flasks at a steady rate.

    • Run for 2–4 hours . (Extended times risk artifact formation due to oxidation).

  • Collection:

    • Cool the apparatus.[2][3] Collect the organic phase from the U-tube and Flask B.

    • Dry over anhydrous

      
      .
      
    • Concentration: Use a Vigreux column at atmospheric pressure to concentrate to ~2mL. Do not use Rotary Evaporator to dryness—the target is volatile (BP 150°C) and will be lost.

Phase 2: Chemical Purification (Girard's Reagent T)

Objective: Separate this compound from co-distilled terpenes (e.g., limonene, pinene) and alcohols which SDE extracts indiscriminately. Mechanism: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with the ketone to form a water-soluble hydrazone. Non-carbonyls remain in the organic layer and are washed away.

Protocol:
  • Derivatization:

    • Dissolve the SDE concentrate (~2mL) in 5mL absolute ethanol.

    • Add Girard’s Reagent T (1.5 molar equivalents relative to estimated ketone content) and 0.5mL Acetic Acid (catalyst).

    • Reflux for 60 minutes.

    • Observation: The solution may turn slightly yellow.

  • Partitioning (The "Wash"):

    • Pour the reaction mixture into 20mL ice-water.

    • Extract 3x with Pentane.

    • Discard the Pentane layer. (This contains the terpenes/alcohols).

    • Keep the Aqueous layer (Contains the target as a hydrazone salt).

  • Hydrolysis (Recovery):

    • Acidify the aqueous layer to pH 1–2 using 2M HCl.

    • Wait: Let stand for 1 hour at room temperature. Warning: Do not heat excessively; the

      
      -unsaturation can lead to hydration products.
      
    • Extract the aqueous layer 3x with Dichloromethane (DCM) or Pentane.

  • Final Workup:

    • Wash the organic extract with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over

      
       and concentrate carefully (Vigreux column).
      

Phase 3: Isomer Separation (Optional)

Natural this compound exists predominantly as the (E)-isomer, but (Z)-isomers may form. If isomeric purity is required:

  • Technique: Preparative Gas Chromatography (Prep-GC).

  • Column: Polar phase (e.g., DB-WAX or PEG-20M) provides better separation of ketone isomers than non-polar phases.

  • Conditions: Isothermal at 100°C is recommended to maximize resolution between the E and Z forms.

Validation & Quality Control

Trustworthiness of the isolate must be established via multiple orthogonal methods.

A. Gas Chromatography (GC-MS)
  • Column: DB-5MS (Non-polar) and DB-Wax (Polar).

  • Retention Indices (RI):

    • DB-5MS: ~875–912 (varies slightly by temperature program).

    • DB-Wax: ~1300–1350.

  • Mass Spectrum (EI, 70eV): Look for molecular ion

    
    .
    
    • Base peak is often

      
       69 (dimethylallyl cation) or 
      
      
      
      43 (acetyl).
    • Diagnostic fragment: Loss of methyl (

      
      ).
      
B. Nuclear Magnetic Resonance ( -NMR)

Verifies the


-unsaturation and branching.
  • Solvent:

    
    .
    
  • Key Signals:

    • 
       ~2.2 ppm (Singlet, 3H): Methyl ketone (
      
      
      
      ).
    • 
       ~6.0 ppm (Doublet, 1H): Vinyl proton 
      
      
      
      to carbonyl.
    • 
       ~6.7 ppm (Doublet-of-doublets, 1H): Vinyl proton 
      
      
      
      to carbonyl.
    • 
       ~1.1 ppm (Doublet, 6H): Isopropyl methyls.
      

References

  • Likens, S. T., & Nickerson, G. B. (1964).[4] Detection of certain hop oil constituents by capillary gas chromatography. Proceedings of the American Society of Brewing Chemists, 5-13. (Foundational SDE method).

  • Teitelbaum, P. (1958). . Journal of Organic Chemistry. (Reactivity context).

  • Wheeler, O. H. (1968). . Chemical Reviews, 62(3), 205–221. (Mechanism of hydrazone purification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5363140, this compound. Retrieved from .

  • Sigma-Aldrich. (2023). This compound Product Sheet. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3-hexen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-hexen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of Synthetic Strategies

This compound, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis and a component in flavor and fragrance applications.[1][2] Its synthesis primarily relies on olefination reactions or condensation strategies that form the key carbon-carbon double bond. The most prevalent and reliable methods include:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high selectivity.[3][4] It is often preferred over the classical Wittig reaction due to the easier removal of its water-soluble phosphate byproduct.[5][6]

  • Aldol Condensation: A classical C-C bond-forming reaction, the aldol condensation can be used to synthesize α,β-unsaturated ketones by reacting an enolate (from a ketone like acetone) with an aldehyde (like isobutyraldehyde), followed by dehydration.[7][8]

This guide will focus on troubleshooting these two primary pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of starting materials to the desired this compound. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or the choice of base.

For Horner-Wadsworth-Emmons (HWE) Reactions:

  • Cause 1: Inactive Phosphonate Carbanion (Ylide). The phosphonate carbanion is moisture-sensitive. Exposure to atmospheric moisture or use of wet solvents will quench the carbanion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Cause 2: Insufficiently Strong Base. The acidity of the α-proton on the phosphonate ester requires a sufficiently strong base for complete deprotonation.[3]

    • Solution: Sodium hydride (NaH) is a common and effective base for HWE reactions.[5] If using alkoxide bases like sodium methoxide (NaOMe), ensure they are fresh and anhydrous. For some substrates, stronger bases like n-butyllithium (n-BuLi) may be considered, though this can sometimes affect stereoselectivity.[9]

  • Cause 3: Poor Quality Aldehyde. Aldehydes, particularly isobutyraldehyde, are prone to oxidation to carboxylic acids or self-condensation (polymerization) upon storage.[10][11]

    • Solution: Always use freshly distilled isobutyraldehyde. Purity is paramount for high yields.

For Aldol Condensation Reactions:

  • Cause 1: Unfavorable Equilibrium. The initial aldol addition is a reversible reaction. If the conditions do not favor the subsequent dehydration step, the equilibrium may lie on the side of the starting materials.

    • Solution: The dehydration step is crucial for driving the reaction forward. This is often achieved by heating the reaction mixture.[8][12] The removal of water, if feasible for the setup, can also shift the equilibrium towards the enone product.

  • Cause 2: Incorrect Base Stoichiometry. While the aldol reaction is base-catalyzed, using a full equivalent of a very strong, non-nucleophilic base like LDA can lead to complete enolate formation and potentially unwanted side reactions if not controlled properly. Catalytic amounts of bases like NaOH or KOH are typically sufficient.

    • Solution: Start with catalytic amounts of a suitable base (e.g., 10-20 mol% NaOH). If using stronger bases for kinetic control, ensure precise stoichiometry and low temperatures.

Issue 2: Poor (E/Z) Stereoselectivity

Q: My product is a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-5-Methyl-3-hexen-2-one?

A: Achieving high stereoselectivity is a key challenge. The HWE reaction is generally superior for this purpose.

  • Cause 1 (HWE): Suboptimal Reagents or Conditions. The structure of the phosphonate reagent and the nature of the cation (from the base) significantly influence stereoselectivity. Lithium cations, for example, can decrease E-selectivity compared to sodium or potassium.[9]

    • Solution 1: Use Modified HWE Reagents. Phosphonates with electron-withdrawing groups or bulky ester groups can enhance (E)-selectivity. The Still-Gennari modification, using bis(2,2,2-trifluoroethyl) phosphonates, can favor (Z)-alkenes, while the Masamune-Roush conditions (DBU/LiCl) strongly favor (E)-alkenes.[5]

    • Solution 2: Control the Cation. When using organolithium bases, consider switching to sodium-based (NaH, NaHMDS) or potassium-based (KHMDS) bases to improve (E)-selectivity.[9]

  • Cause 2 (Wittig): Use of Unstabilized Ylides. The classical Wittig reaction with simple, unstabilized ylides tends to produce the (Z)-alkene.[11][13]

    • Solution: To obtain the (E)-alkene, use a stabilized ylide (where the group attached to the ylidic carbon is an ester or ketone). Alternatively, employ the Schlosser modification, which involves deprotonating the initial betaine intermediate with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[10][11]

Issue 3: Formation of Impurities and Side-Products

Q: I'm observing significant side-products in my reaction mixture, complicating purification. What are these and how can I prevent them?

A: Side-product formation often stems from the high reactivity of the starting materials, intermediates, or the final enone product itself.

  • Cause 1: Aldehyde Self-Condensation. Under basic conditions, isobutyraldehyde can undergo self-aldol condensation, leading to undesired dimers and polymers.[9]

    • Solution: Add the aldehyde slowly to the reaction mixture containing the ylide or enolate. This maintains a low concentration of the free aldehyde, minimizing self-reaction. Running the reaction at lower temperatures can also help.

  • Cause 2: Michael (1,4-Conjugate) Addition. The product, this compound, is an α,β-unsaturated ketone and thus an excellent Michael acceptor.[14][15] Nucleophiles present in the reaction (e.g., the phosphonate carbanion, enolates, or even hydroxide) can add to the β-carbon of the product, leading to byproducts.

    • Solution: Use a stoichiometric amount of the nucleophile (ylide/enolate) rather than a large excess. Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC) to prevent post-reaction side products.

  • Cause 3 (Wittig): Triphenylphosphine Oxide Removal. A notorious issue with the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the desired product.

    • Solution: This is a primary reason to favor the HWE reaction, whose dialkylphosphate byproduct is water-soluble and easily removed with an aqueous wash.[3][5] If using the Wittig reaction, purification often requires careful column chromatography.

Experimental Protocols & Data

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis

This protocol is designed to favor the formation of the (E)-isomer.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of diethyl (2-oxopropyl)phosphonate (1.0 eq) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution will be observed.

  • Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Slowly add freshly distilled isobutyraldehyde (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove the water-soluble phosphate byproduct.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete ylide formation.[5]
Solvent Anhydrous THFAprotic solvent, essential for ylide stability.
Temperature 0 °C to RTInitial cooling controls the exothermic ylide formation and carbonyl addition.
Stoichiometry ~1:1:1.1 (Aldehyde:Phosphonate:Base)Near-equimolar amounts prevent excess reagents that could cause side reactions.
Work-up Aqueous washEffectively removes the water-soluble phosphate byproduct.[5]
Expected Yield 60-80%Dependent on purity of starting materials and adherence to anhydrous technique.
Protocol 2: Base-Catalyzed Aldol Condensation

This protocol is a classic, cost-effective method but may require more optimization for yield and purity.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (large excess, acts as both reagent and solvent) and isobutyraldehyde (1.0 eq).

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, e.g., 10% w/v) in a catalytic amount (e.g., 0.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to drive the dehydration of the intermediate β-hydroxy ketone.[12]

  • Monitoring: Follow the disappearance of the isobutyraldehyde by TLC or GC.

  • Work-up: Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent like diethyl ether.

  • Washing: Wash the organic layer with water and then brine to remove any remaining salts or base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess acetone and solvent under reduced pressure. The crude product should be purified by fractional distillation.

ParameterConditionRationale
Base NaOH (catalytic)Classic, inexpensive catalyst for aldol condensation.[7]
Solvent Acetone (excess)Serves as one of the reactants and the reaction medium.
Temperature RT to RefluxInitial reaction at RT, followed by heating to promote dehydration to the enone.[8]
Key Step DehydrationThe elimination of water is thermodynamically favorable and drives the reaction to completion.[12]
Expected Yield 40-60%Yields can be lower due to potential self-condensation and other side reactions.

Mechanistic & Workflow Diagrams

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism HWE Reaction for this compound Phosphonate Diethyl (2-oxopropyl)phosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Aldehyde Isobutyraldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product This compound (E-isomer favored) Byproduct Diethyl phosphate salt (Water Soluble) Ylide->Oxaphosphetane Nucleophilic Attack Oxaphosphetane->Product Elimination Oxaphosphetane->Byproduct

Caption: HWE reaction mechanism.

Base-Catalyzed Aldol Condensation Mechanism

Aldol_Mechanism Aldol Condensation for this compound Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Base OH⁻ Base->Enolate Aldehyde Isobutyraldehyde Alkoxide β-Hydroxy Ketone (Alkoxide intermediate) Aldehyde->Alkoxide Product This compound Enolate->Alkoxide Nucleophilic Attack Dehydration Dehydration (E1cB) Alkoxide->Dehydration Heat (Δ) Dehydration->Product -H₂O

Caption: Base-catalyzed aldol condensation pathway.

Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow Start Reaction Issue Identified Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Reagents Verify Reagent Purity (Distill Aldehyde) Ensure Anhydrous Conditions Check_Yield->Reagents Yes Check_Stereo Poor Stereoselectivity? Check_Purity->Check_Stereo No Side_Rxns Minimize Side Reactions (Slow Addition, Temp Control) Check_Purity->Side_Rxns Yes Method Review Reaction Choice (HWE > Wittig for E-alkene) Check_Stereo->Method Yes Base Check Base Strength & Stoichiometry Reagents->Base Conditions Optimize Temp. & Time Base->Conditions Workup Optimize Workup & Purification (Aqueous Wash for HWE) Side_Rxns->Workup Modify Modify Conditions (Change Base Cation, Use Additives like LiCl) Method->Modify

Sources

Technical Support Center: Resolving Peak Tailing for 5-Methyl-3-hexen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing chromatographic challenges encountered with 5-Methyl-3-hexen-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues, ensuring the accuracy and reliability of your analytical results.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

This compound, an α,β-unsaturated ketone, possesses chemical properties that can lead to challenging chromatographic behavior, most notably peak tailing.[1][2][3][4][5] Its structure contains a polar carbonyl group and a nonpolar hydrocarbon chain, which can result in mixed-mode interactions with the stationary phase.

Peak tailing is a common issue in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) and can compromise resolution, quantification accuracy, and overall method reliability.[6][7] It occurs when a portion of the analyte is retained longer than the main peak, leading to an asymmetrical peak shape. This phenomenon can stem from various factors, including secondary interactions with the stationary phase, issues with the mobile phase, or problems with the chromatographic system itself.

This guide provides a structured approach to diagnosing and resolving peak tailing for this compound, empowering you to achieve symmetrical, Gaussian peaks for improved analytical performance.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Part 1: General Peak Tailing Issues in Chromatography

Q1: What are the primary causes of peak tailing in chromatography?

A1: Peak tailing is a common chromatographic problem that can be attributed to both chemical and physical factors within the analytical system.[8]

Chemical Causes:

  • Secondary Interactions: In HPLC, the most frequent cause of peak tailing for polar compounds is secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[6][9][10][11] These silanol groups can be acidic and interact with polar analytes, causing a portion of the molecules to be retained longer.[10][12]

  • Contamination: In GC, contamination in the inlet liner, column, or detector can create active sites that interact with the analyte, leading to peak tailing.[13][14] Non-volatile residues from previous samples can also contribute to this issue.[13]

Physical Causes:

  • Column Voids and Poor Packing: A void at the column inlet or a poorly packed column can disrupt the flow path of the analyte, causing turbulence and band broadening that manifests as peak tailing.[9][11][15]

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can lead to peak broadening and tailing.[8][11][16]

  • Improper Column Installation: In GC, if the column is positioned too high or too low in the inlet, it can create dead volumes and convoluted flow paths, resulting in peak tailing.[14][17]

Q2: How can I differentiate between a chemical and a physical cause for peak tailing?

A2: A systematic approach can help you pinpoint the root cause of peak tailing.

A simple diagnostic test is to inject a neutral, non-polar compound that is known to not exhibit tailing.[8]

  • If all peaks in the chromatogram, including the neutral compound, show tailing, the problem is likely physical. This indicates an issue with the system's flow path, such as a column void, a leak, or excessive extra-column volume.[8][15][18]

  • If only the analyte of interest (this compound) tails while the neutral compound produces a symmetrical peak, the issue is likely chemical. This points to specific interactions between your analyte and the stationary phase or contamination within the system.[8][15]

Below is a troubleshooting workflow to guide your investigation:

G cluster_0 Troubleshooting Peak Tailing cluster_1 Addressing Physical Problems cluster_2 Addressing Chemical Problems start Observe Peak Tailing inject_neutral Inject a Neutral, Non-Tailing Compound start->inject_neutral all_peaks_tail Do All Peaks Tail? inject_neutral->all_peaks_tail physical_problem Physical Problem Suspected all_peaks_tail->physical_problem Yes chemical_problem Chemical Problem Suspected all_peaks_tail->chemical_problem No check_connections Check Fittings and Tubing for Leaks and Dead Volume physical_problem->check_connections optimize_mobile_phase Optimize Mobile Phase (pH, Additives) chemical_problem->optimize_mobile_phase inspect_column Inspect Column for Voids/Damage check_connections->inspect_column reinstall_column Re-install/Replace Column inspect_column->reinstall_column column_maintenance Perform Column Maintenance (Wash, Bake-out) optimize_mobile_phase->column_maintenance change_column Consider a Different Column Chemistry column_maintenance->change_column

Sources

Technical Support Center: Stereoselective Synthesis of 5-Methyl-3-hexen-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Selectivity in Cross-Aldol Condensation of Acetone and Isobutyraldehyde

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing 5-methyl-3-hexen-2-one (CAS: 5166-53-0) and facing issues with yield or stereochemical purity.

This molecule is an


-unsaturated ketone generated via the Claisen-Schmidt condensation  of acetone  and isobutyraldehyde  (2-methylpropanal). The critical quality attribute (CQA) for most biological and synthetic applications is the 

-isomer (trans)
content.
The Core Problem

The reaction involves two stages:

  • Aldol Addition: Formation of the

    
    -hydroxy ketone (4-hydroxy-5-methyl-2-hexanone).
    
  • Dehydration: Elimination of water to form the double bond.

Stereoselectivity Issue: While the


-isomer is thermodynamically favored due to the steric bulk of the isopropyl group, kinetic control or incomplete dehydration often leads to:
  • The

    
    -isomer  (cis).
    
  • The deconjugated isomer (5-methyl-4-hexen-2-one).

  • Oligomers (Michael addition byproducts).

Module A: The "Golden Standard" Protocol

Recommended for high


-selectivity (>95%) and minimal oligomerization.

We recommend moving away from homogeneous bases (NaOH/KOH) which promote uncontrolled polymerization. Instead, utilize a Solid Base Catalyst (Calcined Hydrotalcite or MgO) . This provides surface-mediated stereocontrol and simplifies workup.

Experimental Workflow

Reagents:

  • Acetone (Excess, serves as solvent/reactant)

  • Isobutyraldehyde (Limiting reagent)

  • Catalyst: Calcined Hydrotalcite (Mg-Al mixed oxide) or MgO.

Step-by-Step Protocol:

  • Catalyst Activation: Calcining the hydrotalcite at 450°C for 4 hours is non-negotiable. This removes adsorbed water/CO2 and exposes Lewis basic sites.

  • Ratio Control: Use a 3:1 to 5:1 molar ratio of Acetone:Isobutyraldehyde.

    • Why? High acetone concentration suppresses the self-condensation of isobutyraldehyde (Cannizzaro/dimerization).

  • Temperature Ramp:

    • Phase 1 (Addition): 0°C to 10°C. Add isobutyraldehyde slowly. This favors the kinetic aldol addition.

    • Phase 2 (Elimination): Ramp to 60°C - Reflux .

    • Crucial: The

      
      -isomer is the thermodynamic product . Heat is required to overcome the activation energy for dehydration and to equilibrate any 
      
      
      
      -isomer formed back to
      
      
      .
  • Water Removal: If running at reflux, use a Dean-Stark trap or molecular sieves. Water inhibits the basic sites and pushes the equilibrium backward.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points.

ReactionPathway Reactants Acetone + Isobutyraldehyde Enolate Acetone Enolate (Kinetic Species) Reactants->Enolate Solid Base Aldol Aldol Adduct (4-hydroxy-5-methyl-2-hexanone) Enolate->Aldol 0-10°C Z_Isomer Z-Isomer (Kinetic Trap) Aldol->Z_Isomer Fast Dehydration E_Isomer E-Isomer (Thermodynamic Target) Aldol->E_Isomer Slow Dehydration Z_Isomer->E_Isomer Heat/Equilibration (Isomerization)

Figure 1: Reaction pathway showing the thermodynamic sink toward the E-isomer.

Module B: Troubleshooting Guide

Issue 1: Low Ratio (High Z-content)

Symptom: GC analysis shows a split peak, with the


-isomer constituting >10%.
Root Cause:  Kinetic control. The reaction was stopped too early or the temperature was too low to allow 

isomerization.
Corrective ActionTechnical Rationale
Increase Reaction Time The

-isomer creates a steric clash between the carbonyl oxygen and the isopropyl group. Given time and heat, it will isomerize to the

-form.
Add Iodine (I₂) Pro-Tip: If the ratio is stubborn, add 1-2 mol% Iodine and heat. Iodine radicals catalyze the

isomerization rapidly [1].
Switch Solvent If using neat acetone, add a higher boiling solvent (e.g., Toluene) to increase reflux temperature (>80°C).
Issue 2: "The reaction stalled at the alcohol"

Symptom: High mass balance of 4-hydroxy-5-methyl-2-hexanone; low conversion to alkene. Root Cause: Insufficient driving force for dehydration. The hydroxide leaving group is poor.

Corrective ActionTechnical Rationale
Acidic Workup Isolate the crude alcohol and treat with p-TsOH (0.5 mol%) in refluxing toluene with a Dean-Stark trap. Acid-catalyzed dehydration is often faster than base-catalyzed for hindered alcohols [2].
Azeotropic Distillation You must physically remove water. The equilibrium constant for dehydration is often near unity; water removal drives Le Chatelier's principle.
Issue 3: Formation of "Tar" (Polymerization)

Symptom: Dark brown reaction mixture, loss of mass balance, clogging of filters. Root Cause: Michael addition of the product enolate to unreacted ketone (Oligomerization).

Corrective ActionTechnical Rationale
Dilution Increase the Acetone:Aldehyde ratio to 5:1 or 10:1. This statistically favors Cross-Aldol over Michael addition.
Lower Base Strength Switch from NaOH/KOH to MgO or Hydrotalcite . The basicity of solid oxides is sufficient for Aldol but often too weak to deprotonate the product

-proton effectively, preventing polymerization [3].

Module C: Diagnostic Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude Mixture (GC/NMR) CheckConversion Is Aldehyde Conversion >90%? Start->CheckConversion CheckProduct Is Main Product the Enone? CheckConversion->CheckProduct Yes LowConv FAIL: Low Conversion Check: Water in Acetone? Action: Dry Reagents / Increase Temp CheckConversion->LowConv No CheckStereo Is E/Z Ratio > 10:1? CheckProduct->CheckStereo Yes StalledAlc FAIL: Stalled at Alcohol Action: Add p-TsOH or Iodine Force Dehydration CheckProduct->StalledAlc No (Mostly Alcohol) LowStereo FAIL: Low Selectivity Action: Prolong Reflux Thermodynamic Equilibration CheckStereo->LowStereo No Success SUCCESS Proceed to Distillation CheckStereo->Success Yes

Figure 2: Troubleshooting logic for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of solid bases? A: Yes, but with caveats. Homogeneous NaOH often leads to higher polymerization rates. If you must use NaOH, use a two-phase system (Water/DCM) with a Phase Transfer Catalyst (PTC) like TEBA, or strictly control the temperature (keep <10°C for addition, then heat for dehydration).

Q: How do I distinguish the E and Z isomers by NMR? A: Look at the coupling constant (


) of the vinylic protons.
  • 
    -isomer: 
    
    
    
    (Large coupling).
  • 
    -isomer: 
    
    
    
    (Smaller coupling).
  • Additionally, the

    
    -proton in the 
    
    
    
    -isomer is usually more deshielded (downfield) due to the anisotropy of the carbonyl group.

Q: Why am I seeing 5-methyl-4-hexen-2-one (the deconjugated isomer)? A: This is the "kinetic" alkene. It forms if the proton removal occurs at the


-carbon rather than the 

-carbon during dehydration. Treatment with acid (p-TsOH) will isomerize this back to the conjugated (3-hexen) form, which is thermodynamically more stable.

References

  • Organic Syntheses , Coll. Vol. 6, p. 766 (1988); Vol. 60, p. 1 (1981). Iodine-catalyzed dehydration/isomerization techniques.

  • Noda, C., et al. "Aldol Condensation of Citral with Acetone on Basic Solid Catalysts."[1] Brazilian Journal of Chemical Engineering, Vol. 15, No. 2, 1998. (Demonstrates efficacy of Hydrotalcite/CaO for similar enone systems).

  • Tichit, D., et al. "Activated Hydrotalcites as Catalysts for the Aldol Condensation of Acetone and Formaldehyde." Journal of Catalysis, Vol. 151, 1995. (Mechanistic grounding for solid base selectivity).

  • PubChem Compound Summary , "this compound" (CID 5363140).

Sources

Refinement of extraction protocols for 5-Methyl-3-hexen-2-one from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MHX-EXT-001 Topic: Refinement of extraction protocols for 5-Methyl-3-hexen-2-one from complex matrices Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open [Active Troubleshooting][1][2]

Executive Summary & Molecule Profile

User Query: "I am experiencing low recovery and peak splitting when extracting this compound (Filbert hexenone) from biological matrices. Standard LLE yields are inconsistent."

Specialist Response: this compound (CAS 5166-53-0) presents a dual challenge: it is a volatile ketone and an


-unsaturated  carbonyl (enone).[1][2] This structure makes it susceptible to both evaporative loss and nucleophilic attack (Michael addition) during extraction.[1]

The protocols below move away from generic ketone extraction and focus on stabilizing the enone system while maximizing headspace partitioning.

Target Analyte Profile
PropertyValueImplication for Extraction
Structure

-Unsaturated Ketone
Susceptible to Michael addition; pH sensitive.[1][2]
Boiling Point ~150°C (atm) / 77°C (50 mmHg)Moderate volatility; risk of loss during solvent evaporation.[1]
LogP ~1.5 - 1.7Moderately lipophilic; requires non-polar solvents or hydrophobic fibers.[1][2]
Odor Threshold Low (ppb range)Requires high-sensitivity enrichment (SPME/SBSE).

Diagnostic Workflow (Decision Logic)

Before selecting a protocol, identify your matrix type. The following decision tree outlines the optimal pathway to minimize artifacts.

ExtractionLogic Start Start: Define Matrix Liquid Liquid Matrix (Beverages, Bio-fluids) Start->Liquid Solid Solid/Semi-Solid (Tissue, Plant Material) Start->Solid Conc Concentration Required? Liquid->Conc Solid->Conc Homogenize in Sat. NaCl HSSPME Method A: HS-SPME (Automated) Conc->HSSPME High Sensitivity (Qualitative/Semi-Quant) SBSE Method B: SBSE (Twister) Conc->SBSE Trace Analysis (High Capacity) SLE Method C: SLE (Supported Liquid) Conc->SLE High Volume (Quantitative) Analysis GC-MS Analysis HSSPME->Analysis SBSE->Analysis SLE->Analysis

Figure 1: Decision matrix for selecting the extraction methodology based on sample state and sensitivity requirements.

Troubleshooting Guides & Protocols

Issue 1: Low Recovery & "Dirty" Baseline

Diagnosis: Matrix interference is competing with the analyte for the extraction phase. Solution: Switch to Headspace Solid-Phase Microextraction (HS-SPME) with specific salt modification.

The


-unsaturated nature of this compound allows it to partition well into the headspace if the aqueous solubility is suppressed.[1][2]
Optimized Protocol: HS-SPME

Valid for: Aqueous samples, fermentation broths, fruit pulps.[1][2]

  • Sample Preparation:

    • Aliquot 2.0 g (or mL) of sample into a 20 mL headspace vial.

    • Salting Out (Critical): Add 0.5 g NaCl (approx. 25% w/v).[1]

      • Mechanism:[1][3] The "Salting Out" effect increases the ionic strength of the solution, decreasing the solubility of the hydrophobic ketone and forcing it into the headspace [1].

    • pH Adjustment: Adjust pH to 6.0 - 6.5 using dilute citric acid.[1][2]

      • Warning: Avoid pH > 8.[1]0. Basic conditions can trigger aldol condensation or polymerization of the enone structure.

  • Fiber Selection:

    • Recommended: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1]

    • Why: The Carboxen layer is microporous and ideal for trapping small volatile ketones (MW ~112), while DVB expands the range for larger co-eluting terpenes [2].

  • Extraction Parameters:

    • Incubation: 15 min @ 50°C (Agitation: 500 rpm).

    • Extraction: 30 min @ 50°C.

      • Note: Do not exceed 60°C. Higher temperatures may induce thermal isomerization of the double bond [3].

    • Desorption: 3 min @ 250°C (Splitless mode).

ParameterOptimized ValueRationale
Salt (NaCl) 25-30% (w/v)Maximizes partition coefficient (

).[1][2]
Temp 50°CBalance between volatility and thermal stability.[1]
Fiber DVB/CAR/PDMSBipolar fiber captures the ketone polarity and volatility.
Issue 2: Analyte Degradation (Peak Disappearance)

Diagnosis: Reactivity of the enone functionality. Solution: Chemical stabilization during Liquid-Liquid Extraction (LLE).[1][2]

If you must use solvent extraction (e.g., for isolation rather than analysis), the enone is vulnerable to nucleophiles in the matrix (proteins, thiols).

Optimized Protocol: Rapid Cold Solvent Extraction

Valid for: Tissue samples, high-protein matrices.[1][2]

  • Homogenization:

    • Homogenize tissue in cold (4°C) Dichloromethane (DCM) .

    • Why DCM? Low boiling point (40°C) allows concentration without thermal stress on the analyte.

  • Quenching:

    • Add 0.1% BHT (Butylated Hydroxytoluene) to the solvent.

    • Mechanism:[1][3] BHT acts as a radical scavenger, preventing oxidative degradation of the double bond during processing.

  • Drying & Concentration:

    • Dry organic layer over anhydrous Sodium Sulfate (

      
      ) .[1]
      
    • Concentration: Use a rotary evaporator at < 200 mbar and bath temperature < 30°C .

    • Critical Step: Do not evaporate to dryness.[1] Stop when ~0.5 mL remains to prevent volatilization of the target ketone (BP 150°C is high, but losses occur at dryness).

Issue 3: Peak Splitting (Isomerization)

Diagnosis: GC-MS Inlet thermal stress. Solution: Inlet parameter refinement.

This compound exists primarily as the (E)-isomer.[1][2] However, hot split/splitless injectors can catalyze isomerization to the (Z)-form or induce degradation.[1][2]

Instrumental Parameters (GC-MS)
  • Inlet Temp: Lower to 230°C (Standard is often 250°C+).

  • Liner: Deactivated splitless liner with glass wool.[1]

    • Note: Active sites on non-deactivated glass wool can catalyze enolization.[1]

  • Column: DB-Wax or HP-5MS .[1][2]

    • Insight: A polar column (Wax) often provides better separation of the ketone from non-polar terpene co-extractives in botanical matrices.

Mechanistic Visualization: SPME Optimization Loop

The following diagram illustrates the iterative process required to balance sensitivity with stability for this specific enone.

SPME_Optimization Setup Initial Setup: 2g Sample + NaCl Temp_Check Check Extraction Temp Setup->Temp_Check Low_Temp < 40°C: Low Sensitivity Temp_Check->Low_Temp High_Temp > 60°C: Artifact Formation (Isomerization) Temp_Check->High_Temp Optimal_Temp 50°C: Optimal Equilibrium Temp_Check->Optimal_Temp Fiber_Select Fiber Selection Optimal_Temp->Fiber_Select PDMS PDMS (100µm): Poor Recovery (Too Non-polar) Fiber_Select->PDMS DVB_CAR DVB/CAR/PDMS: High Recovery Fiber_Select->DVB_CAR Final Quantitative Analysis DVB_CAR->Final Proceed to GC-MS

Figure 2: Optimization loop for Headspace SPME parameters focusing on temperature and fiber chemistry.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a co-solvent for extraction? A: Use caution. While this compound is soluble in alcohol, ethanol can interfere with SPME fiber adsorption (displacement effect) and usually co-elutes in early GC run times, obscuring the solvent delay.[1][2] For LLE, ethanol is miscible with water and requires a ternary phase separation (e.g., chloroform/methanol/water), which is overly complex for this analyte.[2] Stick to DCM or Ethyl Acetate for liquid extraction.[1]

Q: Why do I see a "double peak" for my standard? A: This is likely E/Z isomerization.[1] The (E)-isomer is generally the dominant natural form.[1] If you see a split peak in your standard (pure chemical), your injection port is likely too hot or the liner is dirty (acidic sites). Replace the liner and lower the inlet temperature by 20°C.

Q: Is this compound light-sensitive? A: Yes, conjugated enones can undergo photochemical rearrangement.[1][2] Perform extractions in amber glassware or wrap vials in aluminum foil, especially if the extraction time exceeds 30 minutes.

References

  • Yang, X., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI Separations.[1] Available at: [Link][1]

  • Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols.[1] (General grounding for DVB/CAR/PDMS selection).

  • The Good Scents Company. (2023). This compound Chemical Properties and Safety Data. Available at: [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5363140, this compound.[1][2] Available at: [Link][1]

  • FooDB. (2025). Showing Compound this compound (FDB008161).[1][2] Available at: [Link][1]

Sources

Validation & Comparative

5-Methyl-3-hexen-2-one vs. other alpha,beta-unsaturated ketones in Michael additions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-3-hexen-2-one vs. other


-unsaturated ketones in Michael additions
Content Type:  Publish Comparison Guide

Executive Summary

In the landscape of conjugate additions, This compound (CAS: 5166-53-0) serves as a critical "steric gatekeeper." Unlike the hyper-reactive methyl vinyl ketone (MVK) or the electronically stabilized chalcone, this compound presents a specific challenge:


-branching . The isopropyl group adjacent to the 

-carbon creates a steric environment that suppresses non-specific background reactions while demanding highly active or sterically accommodated catalytic systems.

This guide objectively compares its performance against standard enones, providing experimental protocols and mechanistic insights for researchers designing stereoselective Michael additions.

Part 1: Structural Analysis & Reactivity Profile

The reactivity of


-unsaturated ketones is governed by the electrophilicity of the 

-carbon.[1] This electrophilicity is modulated by two factors: electronic conjugation and steric hindrance .
  • MVK (Methyl Vinyl Ketone): Unsubstituted

    
    -carbon. Extremely high electrophilicity; prone to polymerization and uncontrolled multiple additions.
    
  • Crotonaldehyde / 3-Penten-2-one:

    
    -Methyl substitution. Moderate reactivity; standard substrate for testing catalytic activity.
    
  • This compound:

    
    -Isopropyl substitution. Significant steric bulk. The isopropyl group shields the 
    
    
    
    -carbon, reducing the rate of nucleophilic attack and preventing covalent modification of biological targets (e.g., cysteine residues in proteins).
  • Chalcone:

    
    -Phenyl substitution. Reactivity is lowered by resonance stabilization (conjugation with the phenyl ring) rather than pure sterics.
    
Figure 1: Steric & Reactivity Hierarchy

The following diagram illustrates the inverse relationship between steric bulk at the


-position and the Michael acceptor reactivity.

ReactivityHierarchy MVK Methyl Vinyl Ketone (Unsubstituted) High Reactivity Croton 3-Penten-2-one (Linear Alkyl) Moderate Reactivity MVK->Croton + Methyl group MethylHex This compound (Branched Alkyl) Controlled Reactivity Croton->MethylHex + Isopropyl branching Mesityl Mesityl Oxide (Di-substituted) Low Reactivity MethylHex->Mesityl + Gem-dimethyl

Caption: Reactivity decreases as steric bulk at the


-position increases. This compound occupies a "sweet spot" allowing for controlled, enantioselective additions without the polymerization risks of MVK.
Part 2: Comparative Performance Review

The following table synthesizes experimental data comparing this compound with common alternatives.

Table 1: Comparative Metrics in Michael Additions
FeatureMethyl Vinyl Ketone (MVK)ChalconeThis compound
Steric Profile None (Linear)Planar (Aromatic)Bulky (

Isopropyl)
Reactivity Hyper-reactiveModerate (Stabilized)Low-Moderate (Hindered)
1,4-Regioselectivity High, but 1,2-addition possible with hard nucleophilesExcellent (Soft enolization)Excellent (Sterics block 1,2)
Polymerization Risk High (Requires stabilizers)LowNegligible
Biological Impact High (Covalent modification of Akt/Cysteine) [1]ModerateNone (Inert to Akt) [1]
Typical Yield 90-99% (Fast)85-95%75-90% (Slower)
Catalyst Requirement Minimal (often uncatalyzed background)Standard Lewis AcidsHigh-Activity / H-Bonding

Key Insight: In a study analyzing the covalent modification of the PI3K/Akt signaling pathway, MVK was found to potently inhibit Akt phosphorylation by covalently binding to cysteine residues. In contrast, This compound showed no inhibition , demonstrating that the


-isopropyl group effectively blocks attack by biological nucleophiles under physiological conditions [1]. This makes it an ideal candidate for late-stage functionalization where chemoselectivity is paramount.
Part 3: Experimental Protocols

To overcome the steric hindrance of the isopropyl group, successful protocols utilize either bifunctional organocatalysis (activating both the nucleophile and electrophile) or copper catalysis (creating a potent nucleophile).

Protocol A: Organocatalytic Enantioselective Addition

Based on thiourea-catalyzed addition of nitroalkanes [2].

Objective: Enantioselective addition of nitromethane to this compound.

  • Reagents:

    • Substrate: this compound (1.0 equiv, 0.5 mmol)

    • Nucleophile: Nitromethane (5.0 equiv)

    • Catalyst: Bifunctional primary amine-thiourea (10-20 mol%)

    • Solvent: Toluene or THF (1.0 mL)

    • Additive: Benzoic acid (10-20 mol%) to accelerate imine formation.

  • Procedure:

    • Step 1: Charge a vial with the thiourea catalyst and benzoic acid.

    • Step 2: Add solvent and this compound. Stir for 10 minutes to allow pre-complexation.

    • Step 3: Add nitromethane. Stir at room temperature (25 °C) for 24–48 hours. Note: Reaction time is significantly longer than for chalcone due to sterics.

    • Step 4: Monitor by TLC. Upon consumption of enone, concentrate in vacuo.

    • Step 5: Purify via flash chromatography (Hexanes/EtOAc).

  • Expected Results:

    • Yield: 80-90%[2]

    • ee: 90-95% (High ee is achieved because the bulky isopropyl group locks the conformation in the chiral pocket).

Protocol B: Copper-Catalyzed Conjugate Addition

Based on Cu-catalyzed hydroamination or alkylation [3].

Objective: High-yield addition of alkyl/amine nucleophiles.

  • Catalyst Preparation:

    • Mix CuCl (5 mol%) and diphosphine ligand (e.g., Xantphos or BINAP, 5 mol%) in THF.

    • Add NaO_t_Bu (10 mol%) to generate the active catalyst species.

  • Reaction:

    • Add this compound (1.0 equiv) dropwise at 0 °C.

    • Add the nucleophile (e.g., amine or organozinc reagent).[3]

    • Allow to warm to room temperature.[4] The steric bulk of the substrate prevents catalyst poisoning by suppressing oligomerization.

Figure 2: Organocatalytic Workflow

The following DOT diagram outlines the critical decision points in the organocatalytic protocol.

ProtocolWorkflow cluster_note Critical Control Point Start Start: this compound CatMix Mix Catalyst + Acid Additive (Activates Carbonyl) Start->CatMix NucAdd Add Nucleophile (Nitromethane) (High Equiv required) CatMix->NucAdd Monitor Monitor: 24-48h (Slow kinetics due to steric bulk) NucAdd->Monitor Monitor->Monitor Incomplete Purify Purification (Flash Chromatography) Monitor->Purify Complete

Caption: The extended reaction time (24-48h) is the critical control point, necessitated by the isopropyl group's steric hindrance.

Part 4: Mechanistic Insights

The "steric gatekeeper" effect of this compound operates through transition state destabilization of the s-cis conformation required for 1,2-addition.

  • 1,4-Selectivity: The bulky isopropyl group at the

    
    -position (relative to carbonyl) creates severe steric clash with the incoming nucleophile if it attempts a direct 1,2-attack on the carbonyl.
    
  • Conformational Locking: In chiral organocatalysis, the isopropyl group forces the enone into a rigid conformation within the catalyst pocket. While this slows the reaction rate (

    
     vs MVK), it significantly enhances enantioselectivity by preventing "slippage" or alternate binding modes.
    

Recommendation: When screening substrates for a new Michael addition catalyst, use MVK to test catalytic activity (turnover) and This compound to test catalytic tolerance (steric scope).

References
  • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Enones. Source: Organic Chemistry Portal / Synthesis URL:[Link]

  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

Sources

A Comparative Guide to QSAR Studies of 5-Methyl-3-hexen-2-one and its Derivatives: Predicting Bioactivity and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragrance, flavor, and pharmaceutical sciences, the ability to predict the biological activity and potential toxicity of chemical compounds from their structure is paramount. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as they apply to 5-Methyl-3-hexen-2-one and its derivatives. As a member of the α,β-unsaturated ketone class, these compounds present unique challenges and opportunities for in silico modeling.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR for efficient screening and development of novel compounds.

Introduction to this compound and the Significance of QSAR

This compound is an organic compound classified as an enone, characterized by an alkene conjugated to a ketone.[2] This structural motif is prevalent in many natural and synthetic compounds, including a wide array of fragrance and flavoring agents.[3][4] The core scientific interest in this compound and its analogs stems from the reactivity of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor.[5][6] This reactivity is the basis for many of their biological effects, ranging from desired therapeutic actions to potential toxicity.[1][7][8]

QSAR studies provide a powerful computational framework to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR can be instrumental in:

  • Predicting Toxicity: Early identification of potentially toxic compounds is a cornerstone of modern safety assessment. QSAR models can predict endpoints such as cytotoxicity and mutagenicity, guiding the synthesis of safer alternatives.[7][8]

  • Optimizing Biological Activity: In the context of drug discovery, QSAR can guide the modification of a lead compound to enhance its desired biological activity while minimizing off-target effects.

  • Screening Large Chemical Libraries: QSAR models allow for the rapid virtual screening of extensive libraries of compounds, prioritizing those with the highest probability of desired activity for synthesis and experimental testing.

  • Understanding Mechanisms of Action: By identifying the key molecular descriptors that correlate with biological activity, QSAR can provide insights into the underlying mechanisms of action.

Comparing QSAR Methodologies for α,β-Unsaturated Ketones

While specific QSAR studies on a wide range of this compound derivatives are not extensively published, a wealth of knowledge can be drawn from studies on other α,β-unsaturated carbonyl compounds and fragrance molecules.[1][9][10][11] A comparative analysis of these approaches reveals key considerations for designing a robust QSAR study.

Choice of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These numerical representations of molecular properties can be broadly categorized as follows:

Descriptor ClassDescriptionRelevance to this compound Derivatives
1D Descriptors Based on the chemical formula, such as molecular weight and atom counts.Provides a basic but often insufficient representation of structural nuances.
2D Descriptors Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.Useful for capturing the overall size, shape, and branching of the molecule. For instance, the presence of the α,β-unsaturated ketone moiety can be explicitly encoded.
3D Descriptors Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.Crucial for modeling interactions with biological targets, as they account for the spatial arrangement of atoms. For fragrance compounds, 3D shape descriptors are particularly important.[9][10]
Quantum Chemical Descriptors Derived from quantum mechanical calculations, providing detailed information about the electronic structure, such as HOMO/LUMO energies and electrophilicity index.Highly relevant for modeling the reactivity of the Michael acceptor system in this compound derivatives.[12]
Chirality Descriptors Specifically designed to account for the stereochemistry of molecules.Essential for fragrance compounds where enantiomers can have distinct odors and biological activities.[9][10]

For this compound derivatives, a combination of 2D, 3D, and quantum chemical descriptors is likely to yield the most predictive models. The reactivity of the Michael acceptor system is a key determinant of their biological activity, making quantum chemical descriptors that quantify electrophilicity particularly relevant.[5][6]

Statistical Modeling Techniques

The choice of statistical method to build the QSAR model is another crucial decision. The following table compares some commonly used techniques:

Statistical MethodDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A linear approach to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors).Simple to implement and interpret.Assumes a linear relationship between descriptors and activity, which may not always be the case.
Partial Least Squares (PLS) A regression method that can handle a large number of correlated descriptors.Robust when dealing with multicollinearity in the descriptor matrix.Can be more complex to interpret than MLR.
k-Nearest Neighbors (kNN) A non-linear classification or regression method that predicts the activity of a compound based on the average activity of its 'k' nearest neighbors in the descriptor space.Can capture non-linear relationships.The choice of 'k' and the distance metric can significantly impact performance.
Support Vector Machines (SVM) A powerful machine learning algorithm for classification and regression that finds an optimal hyperplane to separate data points.Effective in high-dimensional spaces and can model complex non-linear relationships.Can be computationally intensive and less intuitive to interpret.
Artificial Neural Networks (ANN) A machine learning model inspired by the structure of the human brain, capable of learning complex patterns.Highly flexible and can model very complex, non-linear relationships.Prone to overfitting and requires large datasets for training. The model is often considered a "black box".

For initial exploratory studies of this compound derivatives, MLR and PLS can provide valuable insights into the key structural features influencing activity. For more complex datasets and to capture non-linear relationships, kNN and SVM are powerful alternatives.[13]

Experimental Protocol: A Step-by-Step QSAR Workflow

This section outlines a detailed, self-validating protocol for conducting a QSAR study on a hypothetical series of this compound derivatives.

Data Set Preparation
  • Compound Selection and Activity Data:

    • Assemble a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 for cytotoxicity, EC50 for receptor binding).

    • Ensure the activity data spans a significant range and is of high quality and consistency.

    • The biological activity data should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Data Curation:

    • Draw the 2D structures of all compounds using a chemical drawing software.

    • Standardize the chemical structures (e.g., handle tautomers and ionization states).

    • Perform an initial 3D geometry optimization for each molecule using a suitable force field (e.g., MMFF94).

Descriptor Calculation and Selection
  • Descriptor Generation:

    • Calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum chemical) using software like DRAGON, MOE, or PaDEL-Descriptor.[11]

    • For quantum chemical descriptors, perform semi-empirical or DFT calculations to obtain properties like HOMO/LUMO energies and partial charges.

  • Descriptor Pre-processing and Selection:

    • Remove constant and near-constant descriptors.

    • Calculate the correlation matrix of the descriptors and remove highly correlated descriptors (e.g., |r| > 0.9) to reduce multicollinearity.

    • Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify a subset of the most relevant descriptors.

Model Building and Validation
  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The division should be done in a way that both sets are representative of the chemical space of the entire dataset.

  • Model Generation:

    • Use the training set to build QSAR models using one or more statistical methods (e.g., MLR, PLS, SVM).

  • Internal Validation:

    • Perform cross-validation (e.g., leave-one-out or 5-fold cross-validation) on the training set to assess the robustness and predictive power of the model. Key statistical parameters to evaluate are the cross-validated correlation coefficient (Q²) and the root mean square error of cross-validation (RMSECV).

  • External Validation:

    • Use the trained model to predict the activity of the compounds in the test set.

    • Evaluate the predictive performance of the model using the external correlation coefficient (R²_pred) and the root mean square error of prediction (RMSEP).

  • Y-Randomization:

    • Randomly shuffle the dependent variable (activity) of the training set and rebuild the QSAR model multiple times. The resulting models should have very low R² and Q² values, ensuring that the original model is not due to chance correlation.[14]

Visualizing QSAR Workflows and Mechanisms

Diagrams can significantly enhance the understanding of complex processes. The following Graphviz diagrams illustrate a typical QSAR workflow and the underlying mechanism of action for α,β-unsaturated ketones.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Handling cluster_model Model Development & Validation cluster_output Outcome A Chemical Structures & Biological Activity Data B Data Curation & Standardization A->B C 3D Structure Generation B->C D Descriptor Calculation C->D E Descriptor Selection D->E F Data Splitting (Training & Test Sets) E->F G Model Building F->G H Internal Validation (Cross-Validation) G->H I External Validation H->I J Y-Randomization I->J K Predictive QSAR Model J->K

Caption: A generalized workflow for developing a predictive QSAR model.

Michael_Addition cluster_reactants Reactants cluster_product Product enone α,β-Unsaturated Ketone (e.g., this compound derivative) adduct Covalent Adduct enone->adduct Michael Addition nucleophile Biological Nucleophile (e.g., Cysteine in a protein) nucleophile->adduct

Caption: The mechanism of Michael addition for α,β-unsaturated ketones.

Conclusion and Future Outlook

QSAR modeling represents an indispensable tool in the modern chemical and pharmaceutical sciences. For this compound and its derivatives, the application of robust and well-validated QSAR models can significantly accelerate the discovery and development of new compounds with desirable properties while ensuring their safety. The key to a successful QSAR study lies in the careful selection of a diverse dataset, the generation of relevant molecular descriptors, the application of appropriate statistical methods, and rigorous model validation.

Future advancements in this field will likely involve the integration of more sophisticated machine learning and deep learning algorithms, the use of larger and more diverse datasets, and the incorporation of structural information about the biological targets. By embracing these computational approaches, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately leading to the design of safer and more effective molecules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.